molecular formula C15H18FNO4 B13059203 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate CAS No. 1303972-82-8

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

Katalognummer: B13059203
CAS-Nummer: 1303972-82-8
Molekulargewicht: 295.31 g/mol
InChI-Schlüssel: PYJINISOSXXTLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H18FNO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of benzyl, methyl, and fluorine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
  • 1-(tert-butyl) 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
  • (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol

Uniqueness

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance its stability and reactivity, while the benzyl and methyl groups can influence its solubility and binding interactions.

Eigenschaften

CAS-Nummer

1303972-82-8

Molekularformel

C15H18FNO4

Molekulargewicht

295.31 g/mol

IUPAC-Name

1-O-benzyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate

InChI

InChI=1S/C15H18FNO4/c1-20-14(18)12-7-8-17(9-13(12)16)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI-Schlüssel

PYJINISOSXXTLM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.